molecular formula C7H6O4 B183173 Methyl alpha-oxofuran-2-acetate CAS No. 33245-13-5

Methyl alpha-oxofuran-2-acetate

Cat. No.: B183173
CAS No.: 33245-13-5
M. Wt: 154.12 g/mol
InChI Key: ZHRNRBLRLWDFDH-UHFFFAOYSA-N
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Description

Methyl alpha-oxofuran-2-acetate is a heterocyclic organic compound with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . It is also known by its IUPAC name, methyl 2-(furan-2-yl)-2-oxoacetate . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-oxofuran-2-acetate can be synthesized through various synthetic routes. One common method involves the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates and purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-oxofuran-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives .

Scientific Research Applications

Methyl alpha-oxofuran-2-acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ester and an oxo group attached to the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(furan-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRNRBLRLWDFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954888
Record name Methyl (furan-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33245-13-5
Record name 2-Furanacetic acid, α-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33245-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha-oxofuran-2-acetate
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Record name Methyl (furan-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-oxofuran-2-acetate
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Synthesis routes and methods

Procedure details

Methyl iodide (3.34 ml) was added to a stirred mixture of potassium carbonate (7.4 g) and furan α-oxoacetic acid (5 g) (Fluka) in dimethylformamide (70 ml). The mixture was stirred for 3 days and then partitioned between ethyl acetate and water. The organic phase was washed three times with water, then brine, dried over magnesium sulphate and evaporated. The product (2.1 g) was isolated by column chromatography using gradient elution (Kieselgel:3:1 going to 1:1 hexane:ethyl acetate. δH (250 MHz, CDCl3), 3.96 (3H, s), 6.62-6.65 (1H, m), 7.75-7.78 (2H, m).
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
furan α-oxoacetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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